(2-Chlorothiophen-3-yl)methanamine (CAS 211430-95-4): Properties, Synthetic Workflows, and Applications in Drug Discovery
(2-Chlorothiophen-3-yl)methanamine (CAS 211430-95-4): Properties, Synthetic Workflows, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist specializing in medicinal chemistry, I frequently encounter building blocks that serve as the structural linchpins for novel therapeutics. (2-Chlorothiophen-3-yl)methanamine (CAS: 211430-95-4) is one such critical intermediate. Characterized by its unique combination of a bioisosteric thiophene core, a sterically defining chlorine atom, and a versatile primary amine, this compound is heavily utilized in the synthesis of advanced anticoagulants, specifically Factor Xa inhibitors[1].
This whitepaper bypasses superficial overviews to provide an in-depth, field-proven guide to the physicochemical properties, structural rationale, and validated synthetic protocols associated with this molecule.
Chemical Identity & Physicochemical Profiling
Before deploying any building block in a synthetic route, establishing its fundamental chemical identity is paramount. The presence of the chlorine atom on the thiophene ring significantly alters the electron density of the aromatic system, impacting both its stability and its reactivity profile compared to unhalogenated analogs.
Table 1: Core Chemical and Physical Properties
| Parameter | Specification |
| Chemical Name | (2-Chlorothiophen-3-yl)methanamine |
| Synonyms | (2-Chloro-3-thienyl)methanamine |
| CAS Registry Number | 211430-95-4 |
| Molecular Formula | C5H6ClNS |
| Molecular Weight | 147.63 g/mol |
| InChI Key | XPAXPYCTXJJFCB-UHFFFAOYSA-N |
| MDL Number | MFCD19212737 |
| Appearance | Colorless to pale yellow liquid |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, protect from light |
Structural Rationale in Medicinal Chemistry
Why choose a chlorothiophene over a standard substituted benzene ring? The selection of (2-chlorothiophen-3-yl)methanamine in drug design is driven by three distinct molecular phenomena:
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Bioisosterism: The thiophene ring acts as a classical bioisostere for a phenyl ring. However, thiophene is more electron-rich and possesses a smaller van der Waals volume. This subtle shift often improves the metabolic stability and solubility profile of the final active pharmaceutical ingredient (API).
-
Halogen Bonding: The chlorine atom at the C2 position is not merely a steric placeholder. In the active site of target enzymes (such as serine proteases), the electron-deficient "sigma-hole" of the chlorine atom can engage in highly directional halogen bonds with the backbone carbonyl oxygens of the protein, exponentially increasing binding affinity[2].
-
Amine Versatility: The primary methanamine group serves as an ideal nucleophilic anchor. It is readily converted into amides, ureas, carbamates, or integrated into heterocyclic systems like oxazolidinones[1].
Application in Therapeutics: Factor Xa Inhibition
The most prominent application of (2-chlorothiophen-3-yl)methanamine derivatives is in the development of Factor Xa (FXa) inhibitors , a class of oral anticoagulants used to treat and prevent thromboembolic diseases[1].
Factor Xa occupies the critical convergence point of the intrinsic and extrinsic coagulation pathways. Because one molecule of FXa catalyzes the generation of approximately 138 molecules of thrombin, inhibiting FXa provides a massive amplification of anticoagulant effect without entirely abolishing the body's ability to form primary hemostatic plugs[2].
In the synthesis of these drugs, the primary amine of our target compound is often cyclized into an oxazolidinone core, while the chlorothiophene moiety is positioned to slot perfectly into the S1 or S4 binding pockets of the FXa enzyme. Furthermore, downstream bromination at the 5-position of the thiophene ring allows for subsequent Suzuki cross-coupling to extend the molecular architecture[1].
Figure 1: Blood coagulation cascade highlighting the central role of Factor Xa and its direct inhibition.
Synthetic Methodologies & Experimental Workflows
While (2-chlorothiophen-3-yl)methanamine is commercially available, scaling up drug discovery efforts often requires in-house synthesis. The most reliable, self-validating route is the reduction of 2-chlorothiophene-3-carbonitrile (CAS: 127667-02-1)[3].
Causality in Reagent Selection:
Aggressive reducing agents like Lithium Aluminum Hydride (
Figure 2: Synthetic workflow for the preparation of (2-Chlorothiophen-3-yl)methanamine via nitrile reduction.
Step-by-Step Protocol: Nitrile Reduction via Borane-THF
This protocol is designed as a self-validating system; the visual cues at each step confirm the reaction's progress.
-
Initiation & Setup: Charge a flame-dried, argon-purged flask with 2-chlorothiophene-3-carbonitrile (1.0 eq) and anhydrous THF (0.2 M). Causality: Absolute exclusion of moisture is required to prevent the hydrolysis of the borane complex, which would drastically reduce the stoichiometric efficiency.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add
(1.0 M in THF, 3.0 eq). Causality: The initial 0 °C addition controls the exothermic complexation of borane to the nitrile nitrogen. -
Reflux: Gradually warm the reaction to room temperature, then heat to reflux for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is completely consumed.
-
Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully add Methanol dropwise until effervescence ceases. Causality: Methanol safely quenches unreacted borane, releasing
gas (visual validation). Follow this by adding 1M HCl and stirring for 1 hour. Causality: Borane forms a highly stable complex with the newly formed amine. The HCl is strictly required to break this complex and precipitate the amine hydrochloride salt. -
Isolation: Remove volatiles under reduced pressure. Basify the remaining aqueous layer with 2M NaOH to pH > 12. Extract the freebase amine with Dichloromethane (3x).
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate. The resulting crude oil can be purified via Kugelrohr distillation or converted to a stable hydrochloride salt by bubbling HCl gas through an ethereal solution of the product[4].
Analytical Validation
To ensure the integrity of the synthesized (2-chlorothiophen-3-yl)methanamine prior to downstream coupling, the following analytical signatures must be confirmed:
-
LC-MS (ESI+): Expected
at 148.0. A distinct peak at 150.0 with a ~3:1 intensity ratio must be present, validating the retention of the chlorine isotope pattern ( / ). -
H NMR (400 MHz,
):- 6.90 – 7.15 ppm (m, 2H): Thiophene aromatic protons.
-
3.85 ppm (s, 2H): Methylene (
) protons adjacent to the amine. -
1.60 ppm (br s, 2H): Primary amine (
) protons. Self-validation: This peak will disappear upon shaking the NMR sample with a drop of due to deuterium exchange.
References
- Google Patents.CN104478866B - Oxazolidinone compounds and its application in medicine.
Sources
- 1. CN104478866B - Oxazolidinone compounds and its application in medicine - Google Patents [patents.google.com]
- 2. CN104478866B - Oxazolidinone compounds and its application in medicine - Google Patents [patents.google.com]
- 3. 14345-97-2|2-Chloro-3-methylthiophene|BLD Pharm [bldpharm.com]
- 4. 2418711-48-3|N1-((2,5-Dichlorothiophen-3-yl)methyl)ethane-1,2-diamine dihydrochloride|BLD Pharm [bldpharm.com]
